molecular formula C8H13BN2O3 B1532399 1-(Tetrahydropyran-2-yl)pyrazole-5-boronic acid CAS No. 1105511-68-9

1-(Tetrahydropyran-2-yl)pyrazole-5-boronic acid

Cat. No.: B1532399
CAS No.: 1105511-68-9
M. Wt: 196.01 g/mol
InChI Key: YRADCPLKXBTOTI-UHFFFAOYSA-N
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Description

1-(Tetrahydropyran-2-yl)pyrazole-5-boronic acid is a boronic acid derivative that features a pyrazole ring substituted with a tetrahydropyran group

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(Tetrahydropyran-2-yl)pyrazole-5-boronic acid can be synthesized through various methodsThe reaction conditions typically involve the use of protecting groups, such as pinacol esters, and reagents like bis(pinacolato)diboron .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through techniques like recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions: 1-(Tetrahydropyran-2-yl)pyrazole-5-boronic acid undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

1-(Tetrahydropyran-2-yl)pyrazole-5-boronic acid has several scientific research applications, including:

Comparison with Similar Compounds

  • 1-(Tetrahydropyran-2-yl)-1H-pyrazole-4-boronic acid pinacol ester
  • 4-Pyrazoleboronic acid pinacol ester

Comparison: 1-(Tetrahydropyran-2-yl)pyrazole-5-boronic acid is unique due to the specific positioning of the boronic acid group on the pyrazole ring. This positioning can influence the reactivity and selectivity of the compound in various chemical reactions. Compared to similar compounds, it may offer distinct advantages in terms of stability and ease of handling .

Properties

IUPAC Name

[2-(oxan-2-yl)pyrazol-3-yl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13BN2O3/c12-9(13)7-4-5-10-11(7)8-3-1-2-6-14-8/h4-5,8,12-13H,1-3,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRADCPLKXBTOTI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC=NN1C2CCCCO2)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13BN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30675068
Record name [1-(Oxan-2-yl)-1H-pyrazol-5-yl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30675068
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

196.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1105511-68-9
Record name B-[1-(Tetrahydro-2H-pyran-2-yl)-1H-pyrazol-5-yl]boronic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1105511-68-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name [1-(Oxan-2-yl)-1H-pyrazol-5-yl]boronic acid
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URL https://comptox.epa.gov/dashboard/DTXSID30675068
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(Tetrahydropyran-2-yl)pyrazole-5-boronic acid
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Synthesis routes and methods

Procedure details

To a solution of 1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazole (2.10 g, 13.8 mmol) in anhydrous THF (30.0 mL) was added n-BuLi (2.5 M in hexane, 14.0 mL) at −78° C. The mixture was kept at this temperature for 30 min. Triisopropyl borate (2.85 g, 15.2 mmol) was added over 10 min at −78° C. and held for 1 hr. The resulting mixture was allowed to reach room temperature over 4 hr. After being quenched by aq. HCl (2.00 M, 55.0 mL) with intensive stirring, the aqueous phase was added NaCl (s) and extracted with THF/EtOAc. The combined organic layer was washed with brine, sat NaHCO3, dried over MgSO4, filtered and evaporated to afford 1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazol-5-ylboronic acid (3.6 g, 52% yield) as yellow oil. LCMS (ESI) m/z: 197.0 [M+H+].
Quantity
2.1 g
Type
reactant
Reaction Step One
Quantity
14 mL
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
2.85 g
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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